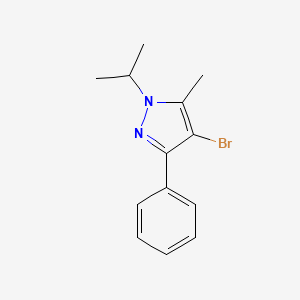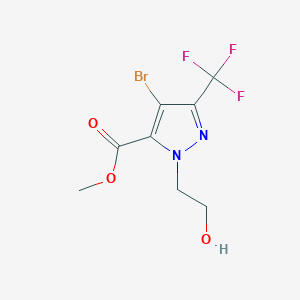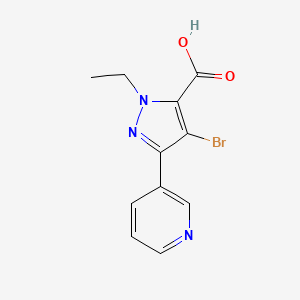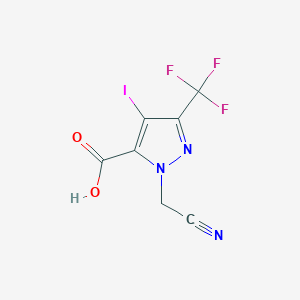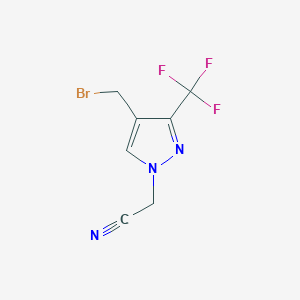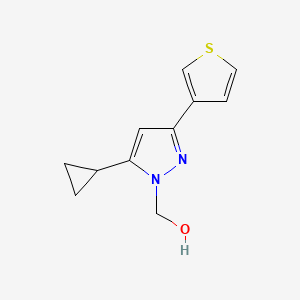
(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol
Descripción general
Descripción
(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol, hereafter referred to as 5C3T1HPM, is a synthetic compound with potential applications in a range of scientific and medical research. This organic compound is a novel derivative of pyrazole, a five-membered heterocyclic ring that is widely used in organic synthesis. 5C3T1HPM is an interesting molecule due to its unique chemical properties, which include an aromatic thiophene ring and a cyclopropyl group. This combination of structural features makes 5C3T1HPM a promising candidate for a variety of research applications.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activity
Microwave-assisted synthesis techniques have been applied to generate novel compounds with antimicrobial properties. For instance, the synthesis of substituted phenyl derivatives has demonstrated significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobials (Ashok et al., 2017).
Regioselective Synthesis of Derivatives
Regioselective synthesis methods have been employed to create 1H-pyrazol-5-yl derivatives, showcasing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Alizadeh et al., 2015).
Structural Analysis and Disorder
Studies on the structural analysis reveal the complexity of small heterocyclic compounds, including extensive disorder in their crystalline structures. This research contributes to a deeper understanding of molecular interactions and isomorphism in heterocyclic chemistry (Rajni Swamy et al., 2013).
DFT Calculations and Structural Elucidation
DFT calculations have been applied for the structural elucidation of thiophene derivatives, offering insights into their molecular geometry, electronic structure, and potential chemical reactivity (Khan et al., 2015).
Antimicrobial and Enzyme Inhibitory Activities
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties and enzyme inhibitory activities. These studies not only highlight the therapeutic potential of these compounds but also their role in understanding the biochemical mechanisms of action (Kumar et al., 2012).
Propiedades
IUPAC Name |
(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-7-13-11(8-1-2-8)5-10(12-13)9-3-4-15-6-9/h3-6,8,14H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUMPCRRSAGYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





